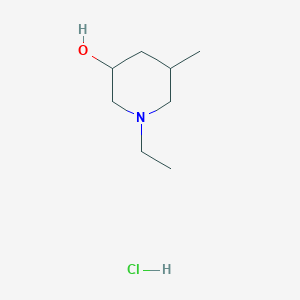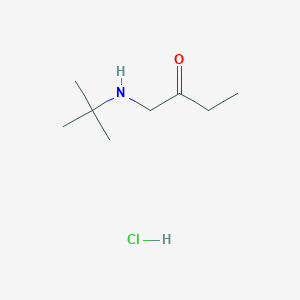![molecular formula C8H14ClN5O3 B7982816 [5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid CAS No. 1443279-42-2](/img/structure/B7982816.png)
[5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid is a heterocyclic compound that features a tetrazole ring and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid typically involves the reaction of morpholine with a suitable tetrazole precursor under controlled conditions. One common method involves the use of a cyclization reaction where a morpholine derivative reacts with a tetrazole-forming reagent, such as sodium azide, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
[5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the tetrazole ring.
科学的研究の応用
Chemistry
In chemistry, [5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
作用機序
The mechanism of action of [5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the morpholine moiety can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Morpholin-4-yl-acetic acid: A related compound with a similar morpholine moiety but lacking the tetrazole ring.
2-Morpholinoacetic acid hydrochloride: Another derivative with similar structural features.
4-Methylmorpholine: A simpler morpholine derivative used in various chemical applications.
Uniqueness
The uniqueness of [5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid lies in its combination of the tetrazole and morpholine moieties
特性
IUPAC Name |
2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3.ClH/c14-8(15)6-13-7(9-10-11-13)5-12-1-3-16-4-2-12;/h1-6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVVOUDJRXNYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=NN2CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-42-2 |
Source


|
| Record name | 1H-Tetrazole-1-acetic acid, 5-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-Dihydroimidazo[4,5-e]benzimidazole;hydrochloride](/img/structure/B7982737.png)


![[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B7982747.png)
![1-[2-(Prop-2-yn-1-ylamino)cyclohexyl]ethanone](/img/structure/B7982751.png)
![1-(2-methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B7982755.png)

![2-[5-(acetylamino)-2-methyl-1{H}-imidazol-1-yl]ethyl acetate](/img/structure/B7982769.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-piperazin-1-ylaniline;hydrochloride](/img/structure/B7982773.png)





